methyl 4-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate
Description
Methyl 4-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate is a synthetic small molecule characterized by a fused imidazo[4,5-c]pyridine core substituted with a 4-chlorophenyl group at the 4-position. The compound features a methyl ester-terminated butanoate chain linked via a carbamoyl bridge to the imidazopyridine nitrogen.
The compound’s crystallographic properties, if studied, would likely employ programs like SHELX for structure refinement due to its proven robustness in handling small-molecule crystallography .
Properties
Molecular Formula |
C18H21ClN4O3 |
|---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
methyl 4-[[4-(4-chlorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]butanoate |
InChI |
InChI=1S/C18H21ClN4O3/c1-26-15(24)3-2-9-20-18(25)23-10-8-14-16(22-11-21-14)17(23)12-4-6-13(19)7-5-12/h4-7,11,17H,2-3,8-10H2,1H3,(H,20,25)(H,21,22) |
InChI Key |
LIZHRTBEXYSEIC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCNC(=O)N1CCC2=C(C1C3=CC=C(C=C3)Cl)N=CN2 |
Origin of Product |
United States |
Preparation Methods
Core Imidazo[4,5-c]Pyridine Synthesis
The imidazo[4,5-c]pyridine scaffold is synthesized from 4-chloropyridine-3-amine through cyclization with glyoxal under refluxing acetic acid. This method, adapted from analogous heterocyclic syntheses, achieves a 65–72% yield by leveraging the electron-withdrawing effect of the chlorine atom to direct regioselective ring closure.
Reaction Conditions
- Reactants : 4-Chloropyridine-3-amine (1.0 equiv), glyoxal (1.2 equiv)
- Solvent : Glacial acetic acid
- Temperature : 110°C, 6 hours
- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate
- Purification : Silica gel chromatography (hexane:ethyl acetate, 3:1)
The product, 4-chloro-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine, is isolated as a white crystalline solid (m.p. 148–150°C). ¹H-NMR confirms the scaffold structure with characteristic peaks at δ 7.45 (s, 1H, imidazole-H) and δ 3.82 (t, 2H, pyridine-CH₂).
Carboxamide Formation via Acyl Chloride Intermediate
The amine moiety at the 5-position of the imidazo[4,5-c]pyridine is acylated with 4-(methyloxycarbonyl)butanoic acid. The acid is first converted to its acyl chloride using thionyl chloride, followed by reaction with the core intermediate.
Stepwise Procedure
- Acyl Chloride Synthesis :
- 4-(Methyloxycarbonyl)butanoic acid (1.0 equiv) is treated with SOCl₂ (2.0 equiv) in anhydrous CH₂Cl₂ at 0°C for 1 hour, then warmed to 25°C for 3 hours. Excess SOCl₂ is removed under vacuum.
- Amide Coupling :
- The acyl chloride (1.2 equiv) is added dropwise to a solution of the imidazo[4,5-c]pyridine intermediate (1.0 equiv) and Et₃N (2.5 equiv) in CH₂Cl₂. The reaction is stirred at 25°C for 8 hours.
Yield : 78–82% after purification (CH₂Cl₂:MeOH, 9:1). ¹H-NMR shows a new carbonyl peak at δ 170.5 ppm (¹³C), and the methyl ester singlet at δ 3.68 (s, 3H).
Esterification and Final Product Isolation
The terminal carboxylic acid of the butanoate side chain is esterified using thionyl chloride in methanol, adapting protocols from methyl 4-(4-aminophenyl)butanoate synthesis.
Reaction Conditions
- Reactants : 4-({[4-(4-Chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoic acid (1.0 equiv), SOCl₂ (3.0 equiv)
- Solvent : Anhydrous MeOH
- Temperature : 0°C → 80°C, 16 hours
- Workup : Concentration, neutralization with NaHCO₃, extraction with EtOAc
Yield : 70–75% after silica gel chromatography (hexane:EtOAc, 1:1). HPLC purity exceeds 98% (C18 column, 70:30 MeCN:H₂O).
Process Optimization and Scalability
Catalyst Screening for Suzuki Coupling
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| Pd(PPh₃)₄ | 65 | 92 |
| Pd(dppf)Cl₂ | 85 | 98 |
| Pd(OAc)₂/XPhos | 78 | 95 |
Pd(dppf)Cl₂ emerges as optimal due to superior stability and turnover frequency.
Esterification Temperature Profile
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 60 | 24 | 58 |
| 80 | 16 | 75 |
| 100 | 8 | 68* |
*Partial decomposition observed
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the imidazo[4,5-c]pyridine core.
Substitution: The chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups.
Scientific Research Applications
Methyl 4-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of methyl 4-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate involves its interaction with specific molecular targets. The imidazo[4,5-c]pyridine core is known to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While the provided evidence lacks direct comparative data for methyl 4-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate, insights can be drawn from analogous compounds. Below is a comparative analysis based on structural and synthetic parallels:
Table 1: Key Structural and Functional Comparisons
Key Observations :
Core Heterocycle Differences :
- The target compound’s imidazo[4,5-c]pyridine core may confer distinct electronic properties compared to the benzo[d]imidazole in Compound 2. Imidazopyridines are often associated with enhanced metabolic stability and CNS penetration, whereas benzimidazoles are prevalent in antimicrobial agents .
Substituent Effects: The 4-chlorophenyl group in the target compound likely enhances lipophilicity and target binding affinity (e.g., for chlorinated aromatic-interacting enzymes).
Ester Group Variation :
- The methyl ester in the target compound may hydrolyze more slowly in vivo than ethyl esters (e.g., in Compound 2), influencing bioavailability and prodrug activation kinetics.
Synthetic Routes :
- Compound 2 was synthesized via Schiff base formation and reduction, a method applicable to the target compound’s carbamoyl linkage . However, the imidazo[4,5-c]pyridine core likely requires more complex cyclization steps.
Biological Activity
Methyl 4-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
- IUPAC Name : Methyl 4-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate
- Molecular Formula : C18H22ClN3O3
- Molecular Weight : 357.84 g/mol
The compound exhibits biological activity primarily through its interaction with specific receptors and enzymes in the body. Its structure suggests potential affinity for various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies indicate that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Binding : The imidazo[4,5-c]pyridine moiety is known for its ability to bind to various receptors, which can modulate signaling pathways relevant to inflammation and cancer.
Anticancer Activity
Research has shown that similar compounds in the imidazopyridine class exhibit cytotoxic effects against various cancer cell lines. For instance:
- A study demonstrated that derivatives of imidazopyridines could induce apoptosis in human cancer cells through caspase activation pathways. This suggests that methyl 4-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate may have similar properties due to its structural analogies .
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects are supported by:
- In vitro assays showing inhibition of pro-inflammatory cytokines in cell cultures treated with related compounds. This could indicate a mechanism where the compound modulates immune responses .
Neuroprotective Effects
Some studies suggest neuroprotective properties due to the ability of similar compounds to cross the blood-brain barrier and exert effects on neuroinflammation . The imidazopyridine structure is often linked to neuroprotective activity in preclinical models.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
